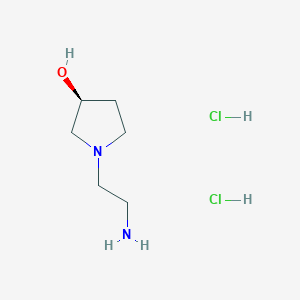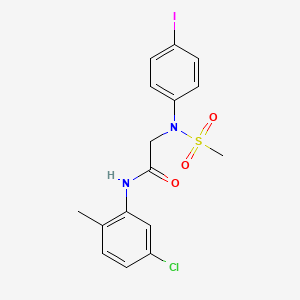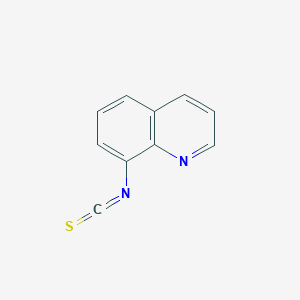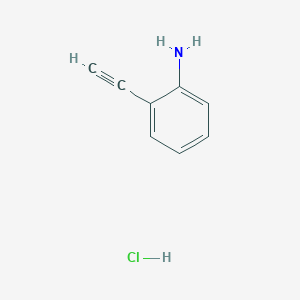![molecular formula C32H34N4O6S2 B12448769 N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide](/img/structure/B12448769.png)
N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide is a complex organic compound with a molecular formula of C32H34N4O6S2 This compound is characterized by the presence of two sulfamoyl groups attached to phenyl rings, which are further connected to a butanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dimethylphenylamine with sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with 4-aminophenylbutanediamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl groups can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Aplicaciones Científicas De Investigación
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of sulfamoyl groups, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide exerts its effects is primarily through the interaction of its sulfamoyl groups with molecular targets. These interactions can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}succinamide
- N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide
- N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}hexanediamide
Uniqueness
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide stands out due to its specific butanediamide backbone, which imparts unique chemical and physical properties. Compared to its analogs with different chain lengths, this compound may exhibit distinct reactivity and stability profiles, making it suitable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C32H34N4O6S2 |
|---|---|
Peso molecular |
634.8 g/mol |
Nombre IUPAC |
N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C32H34N4O6S2/c1-21-15-22(2)18-27(17-21)35-43(39,40)29-9-5-25(6-10-29)33-31(37)13-14-32(38)34-26-7-11-30(12-8-26)44(41,42)36-28-19-23(3)16-24(4)20-28/h5-12,15-20,35-36H,13-14H2,1-4H3,(H,33,37)(H,34,38) |
Clave InChI |
VGLAVRDBQLRLSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3'-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid]](/img/structure/B12448697.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448703.png)
![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B12448708.png)
![2,2,2-trichloro-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B12448723.png)

![2-(7-Difluoromethyl-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12448738.png)


![N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B12448773.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B12448775.png)
